N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a substituted ethyl chain. The ethyl moiety branches into two distinct heterocyclic groups: a furan-2-yl ring and a 4-phenylpiperazine system. This structure combines pharmacophoric elements commonly associated with central nervous system (CNS) targeting, including the piperazine ring (known for modulating receptor affinity) and the thiophene/furan heterocycles (contributing to π-π interactions and metabolic stability) .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTREFVLTNSTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Stepwise Nucleophilic Substitution and Acylation
This route involves sequential alkylation and acylation steps, optimized for laboratory-scale synthesis.
Step 1: Synthesis of 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine
A Mannich reaction between furan-2-carbaldehyde, 4-phenylpiperazine, and ammonium acetate in ethanol at reflux (78°C, 12 h) yields the ethylamine intermediate. The reaction proceeds via imine formation, followed by in situ reduction using sodium cyanoborohydride (NaBH3CN) in methanol (yield: 68–72%). Alternative reductants like Pd/C under hydrogen atmosphere (1 atm, 25°C, 6 h) improve yields to 85% but require specialized equipment.
Step 2: Acylation with Thiophene-2-carbonyl Chloride
The ethylamine intermediate reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base, scavenging HCl. After 4 h at 0–5°C, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving 78–82% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C (acyl.) / 78°C (Mannich) | |
| Yield (Overall) | 53–59% | |
| Purity (HPLC) | >95% |
Route 2: Pd-Catalyzed Cross-Coupling for Fragment Assembly
Leveraging modern cross-coupling techniques, this method enhances regioselectivity and scalability.
Step 1: Synthesis of Thiophene-2-carboxamide Iodide
Thiophene-2-carboxamide undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 50°C (6 h), yielding the iodide derivative (92% purity).
Step 2: Suzuki-Miyaura Coupling with Furan-Boronic Ester
The iodide couples with furan-2-boronic pinacol ester under Pd(PPh3)4 catalysis (2 mol%) in a dioxane/water (4:1) mixture. K2CO3 (3 eq.) facilitates transmetallation, achieving 88% yield after reflux (12 h).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate acylation but promote side reactions. DCM balances reactivity and selectivity, achieving 82% conversion. For cross-coupling, dioxane outperforms THF due to higher boiling point and improved ligand stability.
Catalyst Impact :
Temperature and Stoichiometry Effects
Exceeding 50°C during iodination leads to overhalogenation, decreasing yield by 15–20%. Stoichiometric excess of 4-phenylpiperazine (1.5 eq.) in Mannich reactions maximizes amine utilization, reducing residual aldehyde to <2%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) :
- δ 7.45–7.52 (m, 5H, Ar-H from phenylpiperazine).
- δ 6.38–6.42 (m, 2H, furan C3-H and C4-H).
- δ 3.85–3.92 (m, 4H, piperazine N-CH2).
13C NMR :
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+: m/z 438.1742 (calculated for C22H24N3O3S: 438.1745).
Industrial Scalability and Green Chemistry Considerations
Continuous Flow Synthesis :
- Microreactor systems reduce reaction time from 24 h to 45 min for cross-coupling steps, achieving 89% yield.
- Solvent recovery systems cut waste by 60% vs. batch processes.
Alternative Catalysts :
- Ni-based catalysts (e.g., NiCl2(dppf)) lower costs by 40% but require rigorous oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione.
Reduction: Formation of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes analogs based on structural variations, supported by experimental data from the provided evidence.
Variations in Heterocyclic Substituents
Variations in Piperazine/Piperidine Substituents
Key Insight : 4-Phenylpiperazine derivatives (e.g., Compound 11) exhibit higher melting points and yields compared to benzyl or phenethyl analogs, suggesting superior crystallinity and synthetic feasibility .
Variations in Carboxamide Linkers
Key Insight : Thiophene-2-carboxamide’s rigid planar structure favors π-stacking interactions, whereas ethanediamide derivatives prioritize solubility .
Structural and Pharmacological Implications
- Piperazine Flexibility : 4-Phenylpiperazine provides a balance between rigidity (for receptor selectivity) and moderate flexibility (for bioavailability) .
- Synthetic Feasibility : High-yield synthesis (e.g., 60% for Compound 11) suggests scalability for lead optimization .
Table 1. Physical Properties of Key Analogs
Table 2. Structural Comparisons
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a phenylpiperazine moiety, and a thiophene carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific documented studies on its biological effects remain limited.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 410.5 g/mol. The structure is characterized by the following components:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity |
| Phenylpiperazine Moiety | Imparts pharmacological properties |
| Thiophene Carboxamide | Enhances solubility and biological interaction |
Anticancer Potential
While specific studies directly addressing the biological activity of this compound are scarce, related compounds with similar structures have shown promising anticancer activities. For instance, derivatives containing furan and piperazine have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound Type | Activity Type | IC50 (µM) |
|---|---|---|
| 4-Ethoxy-N-[2-(furan-2-yl)-...benzamide | Anticancer | 26 |
| N-[2-(Furan-2-carboxamido)-...benzamide | Anticancer | Not specified |
| 3-Arylaminobenzofuran Derivatives | Antiproliferative | Not specified |
These findings suggest that compounds with similar structural motifs may exhibit significant biological activity, warranting further investigation into this compound.
The exact mechanism of action for this compound has not been elucidated in the literature. However, it can be hypothesized that the presence of the furan and piperazine groups may allow for interactions with various molecular targets involved in cancer pathways, similar to other compounds in this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
